2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid 2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19891184
InChI: InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-8-11-6-5-7-12(10-11)21-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid

CAS No.:

VCID: VC19891184

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid -

Description

2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid is a synthetic organic compound widely studied for its applications in medicinal chemistry and as an intermediate in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions. Below, we provide a detailed exploration of its structure, properties, synthesis, and potential applications.

Synthesis

The synthesis of 2-((tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid typically involves the following steps:

  • Starting Materials:

    • tert-Butyl dicarbonate (Boc anhydride): Used for introducing the Boc protecting group.

    • 3-Methoxyphenylacetic acid: Provides the aromatic moiety.

  • Reaction Steps:

    • The amino group is protected using Boc anhydride in the presence of a base like triethylamine.

    • The protected intermediate undergoes alkylation or coupling reactions to introduce the butanoic acid side chain.

  • Purification:

    • The product is purified via recrystallization or column chromatography.

  • Characterization:

    • Techniques like NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm the structure.

Applications

  • Peptide Synthesis:

    • The compound serves as a precursor for synthesizing modified amino acids used in peptide-based drugs.

    • Its Boc-protected amino group ensures selective reactions at other functional sites.

  • Medicinal Chemistry:

    • As an intermediate, it is employed in creating derivatives for drug discovery.

    • The methoxyphenyl moiety can enhance pharmacokinetic properties like solubility and bioavailability.

  • Biological Studies:

    • Analogues of this compound are investigated for their potential activity as enzyme inhibitors or receptor modulators.

Analytical Data

To ensure purity and structural integrity, the compound is analyzed using advanced techniques:

  • NMR Spectroscopy:

    • Proton (1H^1H) signals include aromatic protons (6–8 ppm), methoxy group (~3.8 ppm), and aliphatic chains (0.8–3 ppm).

    • Carbon (13C^13C) signals correspond to Boc carbons (~28–30 ppm), aromatic carbons (~110–160 ppm), and carboxylic carbons (~170 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=310m/z = 310 ([M+H]+^+) confirms molecular weight.

  • Infrared (IR) Spectroscopy:

    • Key peaks include:

      • νC=O\nu_{C=O}: ~1700 cm1^{-1}

      • νNH\nu_{N-H}: ~3300 cm1^{-1}

Future Directions

Research into derivatives of this compound could focus on:

  • Developing novel pharmaceuticals targeting specific enzymes or receptors.

  • Exploring its role in asymmetric synthesis to create chiral molecules.

  • Investigating its use in bioconjugation for drug delivery systems.

Product Name 2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid
Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name 4-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-8-11-6-5-7-12(10-11)21-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)
Standard InChIKey JJDQLWSGPAFPBI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)OC)C(=O)O
PubChem Compound 76578023
Last Modified Aug 11 2024

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